molecular formula C15H14ClN3O3S B2465460 (E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide CAS No. 391884-55-2

(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide

Cat. No.: B2465460
CAS No.: 391884-55-2
M. Wt: 351.81
InChI Key: HIKRFOPSYWRBKE-QGMBQPNBSA-N
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Description

(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a rare and unique chemical compound offered as part of a collection for early discovery research. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. The seller provides this product as-is and does not collect analytical data for it; the buyer assumes responsibility for confirming product identity and/or purity. Compounds with structural similarities, such as those containing chlorophenoxy and acetamide functional groups, are often investigated in pharmaceutical and agrochemical research for their potential biological activities . Modern drug discovery frequently utilizes high-throughput screening of compound libraries against specific molecular targets to identify potential drug candidates . Researchers are encouraged to conduct their own characterization and bioactivity assays to determine this compound's specific properties and applicability to their work, such as in anticancer screening or other mechanistic studies . All sales are final for this specialized research chemical.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-11-3-5-12(6-4-11)22-10-15(21)17-9-14(20)19-18-8-13-2-1-7-23-13/h1-8H,9-10H2,(H,17,21)(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRFOPSYWRBKE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324172
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391884-55-2
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23ClN2O3S
  • Molecular Weight : 442.96 g/mol

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The presence of the thiophene ring and hydrazine moiety suggests potential interactions with enzymes and receptors involved in various metabolic pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Antitumor Activity : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting a role in cancer therapeutics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2 Reported antioxidant activity with an IC50 value of 45 µM, indicating its potential for use in oxidative stress-related conditions.
Study 3 Showed inhibition of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 30 µM, suggesting promising antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Differences Biological Activity (If Reported) Reference
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide 4-Methylphenyl vs. 4-chlorophenoxy group; lacks the ethylene linker Not explicitly reported, but likely similar bioactivity due to shared hydrazone-thiophene core
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone ring replaces hydrazinyl group; additional 3-methyl substituent on phenoxy Antimicrobial (Staphylococcus aureus, Candida albicans)
N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide Pyrazole ring replaces thiophene; fluorophenyl substituent added Unknown, but pyrazole derivatives often show anticancer activity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine core with styryl groups; thioether linkage instead of hydrazone No direct bioactivity reported; structural focus on photophysical properties

Key Observations :

  • Heterocyclic Influence : Thiophene () and pyrazole () rings confer distinct electronic profiles, affecting binding to targets like enzymes or receptors. Thiophene’s sulfur atom may improve membrane permeability .
  • Linker Flexibility: The ethylene linker in the target compound may confer conformational flexibility absent in rigid thiazolidinone derivatives () .

Key Observations :

  • Catalytic Efficiency : ZnCl₂ () or morpholine () improves cyclization yields in related systems, which could be adapted for optimizing the target compound’s synthesis .
Spectral Data Comparison
Compound Class FT-IR (C=O, NH Stretching) ¹H-NMR (Key Signals) ¹³C-NMR (Spiro/Thiophene Signals) Reference
Target Compound Expected: ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) Predicted: δ 7.20–8.30 (aromatic H), δ 9.00–10.50 (NH) Thiophene C-S-C ~748 cm⁻¹ (Inferred from )
Thiazolidinone Analogues 1680–1700 cm⁻¹ (C=O), 3200–3350 cm⁻¹ (NH) δ 2.90–1.10 (cyclohexane CH₂), δ 7.10–6.30 (NH₂) Spiro C at ~80 ppm
Pyrazole Derivatives 1690–1710 cm⁻¹ (C=O), 3100–3250 cm⁻¹ (NH) δ 7.30–8.50 (fluorophenyl H), δ 8.90–9.50 (hydrazine NH) Pyrazole C-F at ~160 ppm

Key Observations :

  • Hydrazone Confirmation : The absence of C=S stretches (~1280 cm⁻¹) in the target compound (vs. ) confirms successful hydrazone formation .
  • Aromatic Signals : Distinct splitting patterns in ¹H-NMR differentiate thiophene (δ 6.30–7.10) from pyrazole (δ 7.30–8.50) protons .

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